![molecular formula C13H20N2OS B4972969 5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)
5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide
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Overview
Description
5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used in research to investigate the mechanism of action of opioid receptors and its potential as a pain reliever. The purpose of
Mechanism of Action
5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide acts on the mu-opioid receptor by binding to it and activating a signaling pathway that leads to the release of endogenous opioids such as enkephalins and endorphins. This results in the inhibition of pain signals in the central nervous system and the production of a euphoric effect.
Biochemical and Physiological Effects
5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to produce a dose-dependent decrease in body temperature and heart rate. 5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been found to have a longer duration of action than morphine, which may make it a more effective pain reliever.
Advantages and Limitations for Lab Experiments
5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high affinity for the mu-opioid receptor, which makes it a useful tool for investigating the mechanism of action of opioids. However, there are also limitations to its use. 5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to produce respiratory depression at high doses, which can be dangerous. In addition, there are concerns about its potential for abuse and addiction.
Future Directions
For research on 5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide include its potential as a pain reliever, treatment for opioid addiction, and development of new analogs with improved pharmacological properties.
Synthesis Methods
5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is synthesized by reacting 5-methyl-2-thiophenecarboxylic acid with N-(1-piperidinyl) ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been used in scientific research to investigate the mechanism of action of opioid receptors and its potential as a pain reliever. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has also been shown to have a low affinity for the delta and kappa opioid receptors.
properties
IUPAC Name |
5-methyl-N-(2-piperidin-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-11-5-6-12(17-11)13(16)14-7-10-15-8-3-2-4-9-15/h5-6H,2-4,7-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMDQQOIDDZFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide |
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